1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene

概要

説明

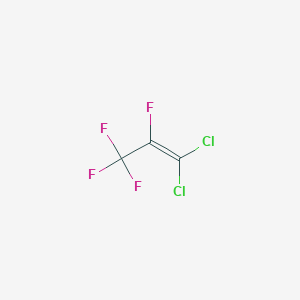

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is a halogenated alkene with the molecular formula C₃Cl₂F₄. It is known for its unique chemical properties and applications in various fields, including industrial and environmental chemistry .

準備方法

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene can be synthesized through multiple steps involving halogenation and fluorination reactions. One common method involves the fluorination of 1,1,1,2-tetrafluoropropane followed by dehydrochlorination to yield the desired product .

Industrial Production Methods

The industrial production of this compound typically involves large-scale fluorination processes using fluorinating agents such as hydrogen fluoride. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

化学反応の分析

Primary Reaction Pathways with Hydroxyl Radicals

The degradation of CF₃CFCCl₂ initiated by ·OH proceeds via two competing mechanisms :

(i) Addition to the Double Bond

-

·OH adds to the double-bonded carbons (C1 and C2), forming two distinct intermediates:

-

C1-adduct : CF₃CF(OH)CCl₂·

-

C2-adduct : CF₃C(OH)FCCl₂·

-

-

Both pathways are highly exothermic, with reaction enthalpies (ΔH) of -25.1 kcal/mol (C1) and -23.8 kcal/mol (C2) .

(ii) Chlorine Abstraction

-

·OH abstracts a chlorine atom from CF₃CFCCl₂, producing HCl and CF₃CFCCl·.

-

This pathway is endothermic (ΔH = +6.4 kcal/mol ) and less favorable .

Thermodynamic and Kinetic Analysis

Key parameters for the reaction pathways are summarized below:

| Parameter | C1-Addition | C2-Addition | Cl-Abstraction |

|---|---|---|---|

| Activation Energy (kcal/mol) | 1.2 | 2.1 | 8.3 |

| Rate Constant (298 K, cm³/molecule·s) | 3.1×10⁻¹² | 2.7×10⁻¹² | 1.1×10⁻¹⁴ |

| Branching Ratio (%) | 54.3 | 44.6 | 1.1 |

-

The M06-2X/cc-pVTZ method provides the closest agreement with experimental rate constants .

-

Addition reactions dominate due to lower activation barriers and exothermicity.

Degradation Products and Atmospheric Implications

The degradation pathways yield several intermediates and final products:

(a) Primary Products

-

C1/C2-adducts : React with O₂/NO₃ to form peroxy radicals, leading to:

(b) Environmental Metrics

| Parameter | Value |

|---|---|

| Atmospheric Lifetime | 2.48 days |

| Ozone Depletion Potential (ODP) | 7.60×10⁻⁵ |

| Photochemical Ozone Creation Potential (POCP) | 6.40 |

-

The low ODP reflects minimal stratospheric ozone impact, while the moderate POCP indicates tropospheric ozone formation potential .

Computational Methods and Validation

科学的研究の応用

Chemistry

- Precursor for Synthesis : CFO-1214ya serves as a precursor in the synthesis of other fluorinated compounds, particularly in the development of refrigerants and solvents .

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution to form different derivatives. For example:

- Oxidation : Using potassium permanganate or ozone.

- Reduction : Catalyzed by palladium on carbon (Pd/C).

- Substitution : Halogen exchange reactions using sodium iodide in acetone.

Environmental Studies

- Researchers study its environmental impact and degradation pathways to understand its behavior in atmospheric conditions. This includes examining its potential as an ozone-depleting substance and its persistence in the environment.

Medical Applications

- Ongoing research explores the potential use of CFO-1214ya in pharmaceuticals, focusing on its biological activity and safety profile.

Industrial Uses

- CFO-1214ya is utilized in the production of refrigerants such as HFO-1234yf (2,3,3,3-tetrafluoropropene), which is a more environmentally friendly alternative to traditional refrigerants like HFC-134a . It is also employed as a solvent in various industrial processes due to its chemical stability and efficiency.

Case Studies

作用機序

The mechanism of action of 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene involves its interaction with molecular targets through halogen bonding and van der Waals forces. The compound can undergo addition reactions with radicals, leading to the formation of various intermediates. These intermediates can further react to produce stable products, influencing the compound’s overall reactivity and behavior .

類似化合物との比較

Similar Compounds

1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene: Similar in structure but differs in the position of chlorine atoms.

2,3,3,3-Tetrafluoroprop-1-ene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.

1,1,2,3,3,3-Hexafluoroprop-1-ene: Contains more fluorine atoms, leading to different chemical properties and applications.

Uniqueness

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability. This makes it valuable in applications requiring precise chemical behavior and environmental stability .

生物活性

Overview

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene (commonly known as HFO-1234ze) is a halogenated alkene with the molecular formula and a molecular weight of 182.93 g/mol. This compound has garnered attention due to its unique chemical properties and potential applications in various fields, including refrigeration and environmental science.

The compound is characterized by its halogenation pattern, which significantly influences its reactivity and stability. It is primarily used as a refrigerant and solvent in industrial applications. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution.

Toxicity and Safety

Research indicates that this compound exhibits low toxicity under normal usage conditions. However, it can pose hazards under specific circumstances such as high temperatures or pressures. At elevated concentrations, it may lead to reversible effects on the respiratory system and other physiological functions .

Environmental Impact

Studies on the environmental impact of this compound reveal that it has a low global warming potential compared to traditional refrigerants. Its atmospheric degradation pathways are crucial for understanding its long-term effects on the environment. Research indicates that the compound degrades primarily via photolysis in the atmosphere .

Case Study 1: Human Health Effects

A study conducted on the inhalation exposure of HFO-1234ze in laboratory settings showed minimal acute effects on human health at low exposure levels. However, at higher concentrations, subjects exhibited symptoms such as reduced breathing rates and slight irritations . This highlights the importance of monitoring exposure levels in occupational settings.

Case Study 2: Environmental Persistence

Research assessing the persistence of this compound in various environmental conditions found that it has a half-life ranging from several days to weeks in the atmosphere depending on factors like temperature and sunlight exposure. This information is vital for regulatory assessments concerning its use as an alternative refrigerant .

Table 1: Summary of Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₃Cl₂F₄ |

| Molecular Weight | 182.93 g/mol |

| Toxicity | Low under normal conditions |

| Environmental Half-life | Days to weeks |

| Major Degradation Pathways | Photolysis |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Toxicity Level | Global Warming Potential |

|---|---|---|---|

| This compound | C₃Cl₂F₄ | Low | Low |

| 2,3-Dichloro-1,1,1-trifluoropropane | C₃Cl₂F₃ | Moderate | Moderate |

| 2-Chloro-1,1-difluoroethane | C₂H₂ClF₂ | Low | High |

特性

IUPAC Name |

1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4/c4-2(5)1(6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLHZMNVGBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450827 | |

| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-55-9 | |

| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。